molecular formula C16H21NO B1604390 Cyclopropyl 2-(piperidinomethyl)phenyl ketone CAS No. 898773-83-6

Cyclopropyl 2-(piperidinomethyl)phenyl ketone

Cat. No.: B1604390
CAS No.: 898773-83-6
M. Wt: 243.34 g/mol
InChI Key: PBCQIRPRGXUYAF-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(piperidinomethyl)phenyl ketone is an organic compound characterized by a cyclopropyl group attached to a phenyl ketone structure, with a piperidinomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 2-(piperidinomethyl)phenyl ketone typically involves the reaction of cyclopropyl phenyl ketone with piperidine in the presence of a suitable base. One common method involves the use of samarium(II) diiodide (SmI2) as a catalyst for the coupling reaction . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as concentration, temperature, and reaction time, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 2-(piperidinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclopropyl 2-(piperidinomethyl)phenyl ketone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of various fine chemicals and specialty materials.

Comparison with Similar Compounds

    Cyclopropyl phenyl ketone: Lacks the piperidinomethyl group, making it less versatile in certain applications.

    Piperidinomethyl phenyl ketone: Does not have the cyclopropyl group, which may affect its reactivity and binding properties.

Uniqueness: Cyclopropyl 2-(piperidinomethyl)phenyl ketone is unique due to the combination of the cyclopropyl and piperidinomethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

cyclopropyl-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(13-8-9-13)15-7-3-2-6-14(15)12-17-10-4-1-5-11-17/h2-3,6-7,13H,1,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCQIRPRGXUYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643620
Record name Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-83-6
Record name Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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